Home > Products > Screening Compounds P74828 > 3-chloro-N-(4-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide
3-chloro-N-(4-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide -

3-chloro-N-(4-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide

Catalog Number: EVT-4909224
CAS Number:
Molecular Formula: C31H22Cl2N4O2
Molecular Weight: 553.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Venetoclax is a potent BCL-2 inhibitor used for treating several blood cancers []. It is classified as an anti-cancer drug and is a valuable tool in scientific research for investigating the role of BCL-2 in cancer development and progression.

Synthesis Analysis

The synthesis of Venetoclax involves multiple steps. While the specific details are not discussed in the provided research paper, it mentions the synthesis of two potential oxidative impurities of Venetoclax []. One of these impurities, Venetoclax N-oxide (VNO), was synthesized by oxidizing Venetoclax using m-CPBA in dichloromethane. The other impurity, Venetoclax hydroxylamine impurity (VHA), was synthesized by heating VNO with water at reflux in a sealed tube for 36 h.

Molecular Structure Analysis

The molecular structure of Venetoclax includes a complex scaffold with various functional groups. Its exact molecular formula is C45H50ClN7O7S, and its molecular weight is 868.4 g/mol. Detailed structural analysis involving 1H NMR, 13C NMR, and 2D NMR was used to confirm the structure of Venetoclax and its impurities [].

Mechanism of Action

Venetoclax acts by selectively inhibiting BCL-2, a protein that plays a crucial role in regulating apoptosis (programmed cell death) []. By inhibiting BCL-2, Venetoclax promotes apoptosis in cancer cells, leading to their death.

Applications

Venetoclax is primarily used as a therapeutic agent for treating various blood cancers, including chronic lymphocytic leukemia, small lymphocytic lymphoma, and acute myeloid leukemia []. In scientific research, it serves as a valuable tool for studying the role of BCL-2 in cancer development, evaluating its potential as a therapeutic target, and investigating resistance mechanisms to BCL-2 inhibitors.

4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)benzamide

Compound Description: This series of compounds [] incorporates a β-lactam (azetidinone) ring, known for its presence in penicillin and associated biological activities such as anti-tubercular, antibacterial, and antifungal properties. These compounds are synthesized using a green chemistry approach, employing ultrasound-assisted synthesis to reduce reaction time and minimize hazardous chemicals.

N-(2-chloro-phenyl-carbamothioyl)-4-fluoro-benzamide and N-(4-bromo-phenyl-carbamothioyl)-4-fluoro-benzamide

Compound Description: These two benzamide derivatives [] were synthesized and characterized through crystal structure and Hirshfeld surface analysis. The study investigated the influence of halogen substituents (chlorine and bromine) on the phenyl ring and their impact on intermolecular interactions and crystal packing.

1-(2-Chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea

Compound Description: This compound [] is a dual antagonist of chemokine receptors CXCR1 and CXCR2. It effectively inhibits neutrophil chemotaxis induced by alveolar macrophage-derived chemokines. Studies indicate that it is particularly useful for blocking chemotaxis in chronic obstructive pulmonary disease (COPD), where aberrant chemotaxis contributes to inflammation.

4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides

Compound Description: This series of compounds [] was evaluated for bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). The study demonstrated that several of these derivatives, particularly those with specific substitutions on the phenyl and alkanoyl moieties, exhibit potent and rapid bactericidal effects against MRSA.

4-{4-[({[4-Chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]-3-fluorophenoxy}-N-methylpyridine-2-carboxamide

Compound Description: This compound [] represents a complex molecule with a multi-step production method. The patent outlines the specific steps involved in its synthesis, including the formation of salts and monohydrate forms.

2-(3-chloro-4-nitro-1-benzothien-2-yl)-1,3,4-oxadiazole-1,3,4-thiadiazole and 5-(3-chloro-4-nitro-1-benzothien-2-yl)-4H-1,2,4-triazole-3-thiol

Compound Description: These compounds [], featuring 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole rings, are synthesized from a benzothiophene precursor. The research focuses on exploring various heterocyclic substitutions and their potential pharmacological activities.

(5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one derivatives

Compound Description: These novel oxazolidinone derivatives [] incorporate a thienopyridine ring system and were synthesized and evaluated for their antimicrobial activity. Several derivatives, particularly those with acetyl, methanesulfonamide, and p-toluenesulfonamide modifications, exhibited good antibacterial activity against Gram-positive bacteria.

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO) and 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: These two compounds [] are identified as potential oxidative impurities of Venetoclax, a BCL-2 inhibitor used in the treatment of blood cancers. The research focuses on their synthesis and characterization, particularly highlighting the [, ] Meisenheimer rearrangement observed during their formation.

Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound [] contains a dihydropyrimidine ring and a pyrazole ring, and its crystal structure was analyzed to understand its conformational features and intermolecular interactions. The study highlights the influence of these structural elements on the compound's overall conformation and crystal packing.

2-(1-Adamantyl)-1-{4-[(2-chloro-9-isopropyl-9H-purin-6-yl)aminomethyl]phenyl}ethanone

Compound Description: This compound [] incorporates a purine ring system and an adamantane cage. The study investigates its crystal structure, revealing two distinct conformers and analyzing the non-bonding interactions stabilizing its crystal lattice.

6-Phenyl-6H-chromeno[4,3-b]quinoline derivatives

Compound Description: This series of quinoline derivatives [] was synthesized using a reusable catalyst and evaluated for antibacterial activity. The research suggests a correlation between structural modifications, particularly the presence of electron-donating or electron-withdrawing groups, and their antibacterial efficacy.

3-(2-Chloro-3-quinolyl)-5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazoles

Compound Description: This series of compounds [] combines quinoline, thiazole, and triazole moieties in a single molecule. The research focuses on their synthesis and characterization, anticipating their potential biological activities due to the presence of these pharmacologically relevant structural features.

N-[3-(9-chloro-3-methyl-4-oxo-4H-isoxazolo-[4,3-c]quinolin-5-yl)-cyclohexylmethyl]-benzamide (LY465803)

Compound Description: This is a tricyclic isoxazole inhibitor [] studied in relation to multidrug resistance protein 1 (MRP1). It effectively inhibits MRP1, a protein involved in drug resistance and efflux of organic anions from cells.

4,4′,4″-(4-propyl-[1H]-pyrazole-1,3,5-triyl)trisphenol (PPT), (1S,2S)-2-[2-[[3-(1H-benzimidazol-2-yl)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride (NNC), 4,5,6,7-tetrabromobenzotriazole (TBB), 3-[2-[2-chloro-4-[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl] benzoic acid (GW4064), and N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino] benzamide (PD198306)

Compound Description: These five compounds [] were identified using a whole-animal screening approach for anti-MRSA activity. They demonstrate varying mechanisms of action, with some targeting bacterial membranes while others exhibit synergistic activity with existing antibiotics.

N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide (Diflubenzuron)

Compound Description: This compound [] is a well-known benzoylphenylurea insecticide that disrupts chitin synthesis in insects. It is widely used for pest control in agriculture and public health.

2-chloro-N-[[[4(trifluoromethoxy) phenyl] amino] carbonyl] benzamide (Bay Sir 8514)

Compound Description: This compound [, , , , , , ] is a benzoylphenylurea insecticide, similar to diflubenzuron, that targets chitin synthesis in insects. It demonstrates potent insecticidal activity against various insect species.

N-[[[5-(4-bromophenyl)-6-methyl-2-pyrazinyl]-amino]carbonyl]-2,6-dichlorobenzamide (EL-494)

Compound Description: This compound [] is another benzoylphenylurea insecticide that disrupts chitin synthesis. Its structure incorporates a pyrazinyl ring and two chlorine substituents on the benzamide ring.

3-chloro-4-isopropoxybenzoic acid

Compound Description: This compound [] is a high-throughput screening hit that served as a starting point for the development of GSK923295, a potent and selective inhibitor of centromere-associated protein E (CENP-E).

1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT196969)

Compound Description: This compound [] is a panRAF inhibitor, meaning it targets all isoforms of RAF kinase. The study investigated its brain distribution and the influence of efflux mechanisms on its ability to reach the brain.

2-chloro-5-nitro-N-phenyl-benzamide (GW9662)

Compound Description: This compound [] is a PPAR-γ inhibitor. It is used to understand the role of PPAR-γ signaling in various cellular processes and to evaluate the potential of PPAR-γ as a therapeutic target.

Properties

Product Name

3-chloro-N-(4-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide

IUPAC Name

8-chloro-N-[(Z)-1-[4-[(3-chlorobenzoyl)amino]phenyl]ethylideneamino]-2-phenylquinoline-4-carboxamide

Molecular Formula

C31H22Cl2N4O2

Molecular Weight

553.4 g/mol

InChI

InChI=1S/C31H22Cl2N4O2/c1-19(20-13-15-24(16-14-20)34-30(38)22-9-5-10-23(32)17-22)36-37-31(39)26-18-28(21-7-3-2-4-8-21)35-29-25(26)11-6-12-27(29)33/h2-18H,1H3,(H,34,38)(H,37,39)/b36-19-

InChI Key

CTSIMRUBRCZMIM-WBIBEUCMSA-N

SMILES

CC(=NNC(=O)C1=CC(=NC2=C1C=CC=C2Cl)C3=CC=CC=C3)C4=CC=C(C=C4)NC(=O)C5=CC(=CC=C5)Cl

Canonical SMILES

CC(=NNC(=O)C1=CC(=NC2=C1C=CC=C2Cl)C3=CC=CC=C3)C4=CC=C(C=C4)NC(=O)C5=CC(=CC=C5)Cl

Isomeric SMILES

C/C(=N/NC(=O)C1=CC(=NC2=C1C=CC=C2Cl)C3=CC=CC=C3)/C4=CC=C(C=C4)NC(=O)C5=CC(=CC=C5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.